molecular formula C8H12O2 B12591260 2-Ethoxy-4-methylpenta-1,4-dien-3-one CAS No. 649570-59-2

2-Ethoxy-4-methylpenta-1,4-dien-3-one

Cat. No.: B12591260
CAS No.: 649570-59-2
M. Wt: 140.18 g/mol
InChI Key: WATHKSMYQGJYGX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylpenta-1,4-dien-3-one is an organic compound characterized by its conjugated diene structure

Properties

CAS No.

649570-59-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethoxy-4-methylpenta-1,4-dien-3-one

InChI

InChI=1S/C8H12O2/c1-5-10-7(4)8(9)6(2)3/h2,4-5H2,1,3H3

InChI Key

WATHKSMYQGJYGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)C(=C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethoxy-4-methylpenta-1,4-dien-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of ethyl vinyl ether with 4-methylpent-2-en-4-one in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-Ethoxy-4-methylpenta-1,4-dien-3-one undergoes various chemical reactions due to its conjugated diene structure. Some of the key reactions include:

Mechanism of Action

The mechanism by which 2-Ethoxy-4-methylpenta-1,4-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to viral proteins, inhibiting their function and preventing viral replication. The compound’s conjugated diene structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

2-Ethoxy-4-methylpenta-1,4-dien-3-one can be compared to other similar compounds, such as:

Biological Activity

2-Ethoxy-4-methylpenta-1,4-dien-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.196 g/mol
  • CAS Number : 649570-40-1

Research indicates that 2-Ethoxy-4-methylpenta-1,4-dien-3-one exhibits significant biological activity through various mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
    • PTP1B is a key regulator in insulin signaling pathways. Inhibitors of PTP1B are being explored for their potential in treating type 2 diabetes and obesity.
    • A derivative of this compound demonstrated an IC₅₀ value of 0.07 μM against PTP1B, indicating potent inhibitory activity and selectivity over other phosphatases .
  • Antiproliferative Activity :
    • The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives have been reported to have IC₅₀ values ranging from 59–320 nM in human cancer cell lines .

Study on Anticancer Activity

A study focused on the antiproliferative effects of thailanstatin A, a related compound, revealed that it inhibited spliceosome assembly and function, which is crucial for cancer cell proliferation. The research highlighted that modifications to the structure could enhance potency and selectivity against cancer cells .

Diabetes Research

Another significant study evaluated the impact of a series of analogs based on the bioisosteric principle. The results indicated that certain modifications led to increased membrane permeability and enhanced insulin-stimulated glucose uptake without cytotoxicity, suggesting therapeutic potential for managing diabetes .

Biological Activity Summary Table

Activity IC₅₀ Value Selectivity Notes
PTP1B Inhibition0.07 μM32-fold over TCPTPEnhances insulin signaling
Antiproliferative (Cancer)59–320 nMVaries by cell lineSignificant effects noted in multiple studies
Cell ViabilityN/ANo significant cytotoxicityObserved in diabetes-related studies

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